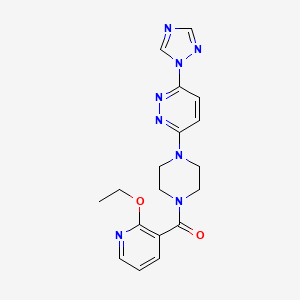

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone

Description

Table 1: Key Structural Features

| Component | Structural Role | Electronic Properties |

|---|---|---|

| Pyridazine core | Central aromatic scaffold | Electron-deficient due to N atoms |

| 1,2,4-Triazole | Substituent at pyridazine C6 | Electron-withdrawing via N atoms |

| Piperazine ring | Conformationally flexible linker | Basic amine groups enable H-bonding |

| 2-Ethoxypyridine | Solubility-enhancing group | Electron-donating ethoxy moiety |

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-2-28-17-14(4-3-7-20-17)18(27)25-10-8-24(9-11-25)15-5-6-16(23-22-15)26-13-19-12-21-26/h3-7,12-13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEQLBKKWBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine core linked to a triazole and pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 313.36 g/mol. The presence of the triazole ring is significant, as compounds containing this moiety often exhibit diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs demonstrate promising antimicrobial activity against various pathogens. For instance, derivatives of triazole have shown effectiveness against the ESKAPE pathogens—a group notorious for their antibiotic resistance. A study demonstrated that related triazole compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented in the literature. For instance, compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone have been tested against various cancer cell lines. A study found that certain triazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HCT116 and T47D .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism. The presence of the piperazine ring may enhance membrane permeability and facilitate cellular uptake, thereby increasing bioavailability and efficacy against target cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial and anticancer activities. The results indicated that modifications to the triazole structure significantly influenced biological activity. For instance, introducing electron-withdrawing groups enhanced potency against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and activation of caspases. A study demonstrated that a related compound had an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- Activity Against Bacteria : Pyridazine derivatives have been reported to inhibit bacterial growth effectively. The triazole ring may interfere with ergosterol biosynthesis in fungal cells, leading to cell death .

Study 1: Cytotoxicity in Cancer Cells

A study explored the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. The findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |

Comparison with Similar Compounds

Structural Features

The compound’s key structural distinctions from analogs in the evidence include:

- Core Heterocycle : The pyridazine core contrasts with the imidazo[1,2-a]pyridine or indole-dihydropyrazole systems seen in and , respectively. Pyridazine’s electron-deficient nature may influence solubility and receptor interactions .

Physicochemical Properties

A comparative analysis of molecular weights, physical states, and spectral data is summarized below:

Key Observations :

Q & A

Q. Table 1: Key Spectral Data for Intermediate Validation

Q. Table 2: Biological Activity Optimization Workflow

| Step | Action | Outcome Metric |

|---|---|---|

| Target identification | Molecular docking with 3LD6 (PDB) | Docking score ≤−7.0 kcal/mol |

| In vitro potency screening | IC₅₀ assay in Leishmania promastigotes | IC₅₀ ≤5 μM |

| Selectivity assessment | Cytotoxicity assay in mammalian cell lines | Selectivity index ≥10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.